molecular formula C9H19O11P B231547 Glycerophosphoinositol CAS No. 16824-65-0

Glycerophosphoinositol

Katalognummer: B231547
CAS-Nummer: 16824-65-0
Molekulargewicht: 334.21 g/mol
InChI-Schlüssel: BMVUIWJCUQSHLZ-LIPDPKNMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate is a complex organic compound with the molecular formula C9H19O11P . This compound is known for its unique structure, which includes multiple hydroxyl groups and a phosphate group, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycerophosphoinositol typically involves the reaction of glycerol with myo-inositol in the presence of phosphoric acid . The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to increase yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

2,3-Dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Glycerophosphoinositol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The phosphate group plays a crucial role in these interactions, facilitating the transfer of phosphate groups in phosphorylation reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate stands out due to its unique combination of multiple hydroxyl groups and a phosphate group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

16824-65-0

Molekularformel

C9H19O11P

Molekulargewicht

334.21 g/mol

IUPAC-Name

2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C9H19O11P/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16/h3-16H,1-2H2,(H,17,18)/t3?,4?,5-,6+,7-,8-,9?/m0/s1

InChI-Schlüssel

BMVUIWJCUQSHLZ-LIPDPKNMSA-N

SMILES

C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O

Isomerische SMILES

C(C(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)O)O

Kanonische SMILES

C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O

Synonyme

glycerophosphoinositol
glycerylphosphoinositol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.